molecular formula C9H15N3O B13298755 1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine

1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine

Cat. No.: B13298755
M. Wt: 181.23 g/mol
InChI Key: CCOONCBQEMKTJR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reduction of 2-deoxy-D-ribose to ribitol, followed by dehydration and cyclization to form the oxolane ring . The imidazole ring can be introduced through a cyclization reaction involving amido-nitriles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic chemistry and the synthesis of imidazole derivatives can be applied to scale up the production of 1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The oxolane ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: Both the oxolane and imidazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxolane ring can yield lactones, while reduction of the imidazole ring can yield imidazolines .

Scientific Research Applications

1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxolane ring can enhance the compound’s solubility and stability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

    2-Methylimidazole: Another imidazole derivative with a methyl group at a different position.

    Tetrahydrofuran: The oxolane ring without the imidazole moiety.

Uniqueness

1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine is unique due to the combination of the oxolane and imidazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-[(5-methyloxolan-2-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C9H15N3O/c1-7-2-3-8(13-7)6-12-5-4-11-9(12)10/h4-5,7-8H,2-3,6H2,1H3,(H2,10,11)

InChI Key

CCOONCBQEMKTJR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)CN2C=CN=C2N

Origin of Product

United States

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